![molecular formula C17H13Cl2N3OS B2464711 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-65-4](/img/structure/B2464711.png)
3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C17H13Cl2N3OS and its molecular weight is 378.27. The purity is usually 95%.
BenchChem offers high-quality 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Evaluation as Alpha1-Adrenoceptor Antagonists :
- A series of compounds, including derivatives of 3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one, were synthesized and evaluated for their potential as alpha1-adrenoceptor antagonists. These compounds demonstrated high affinity for the alpha1-adrenoceptor, making them potentially significant for pharmacological applications (Chern et al., 1998).
Synthesis and Molecular Structure Analysis :
- Research on the synthesis of novel derivatives with potential biological activities mediated by alpha-adrenergic and/or imidazoline receptors has been conducted. This includes the study of molecular structures and reactivity, which is crucial for understanding the compound's potential applications (Kornicka, Sa̧czewski & Gdaniec, 2004).
Intramolecular Electrophilic Cyclization for Functionalized Derivatives :
- The compound was used in reactions with halogens and other agents to produce various functionalized derivatives via intramolecular electrophilic cyclization. This process is significant for the creation of new compounds with potentially varied applications (Kut, Onysko & Lendel, 2020).
Anti-Microbial Studies :
- Certain derivatives have been synthesized and tested for their antibacterial and antifungal activities. This aspect of research suggests the potential use of these compounds in developing new antimicrobial agents (Patel et al., 2010).
Antitumor and Monoamine Oxidase Inhibition :
- Some synthesized derivatives exhibited high anti-monoamine oxidase and antitumor activity, indicating their potential in cancer research and treatment of neurological disorders (Markosyan et al., 2015).
Synthesis of Tricyclic Fused Quinazolines as Antihypertensive Agents :
- The compound has been used in the synthesis of tricyclic fused quinazolines, which have shown promise as antihypertensive agents. This application is crucial in cardiovascular research (Chern et al., 1993).
Design and Synthesis for Anti-Inflammatory Applications :
- Derivatives of the compound have been designed and synthesized, showing potential as non-ulcerogenic anti-inflammatory agents. This research is significant for developing safer anti-inflammatory medications (Manivannan & Chaturvedi, 2012).
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-10-5-6-15(13(19)7-10)24-9-11-8-20-17-21-14-4-2-1-3-12(14)16(23)22(11)17/h1-7,11H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITDFGXWQILASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

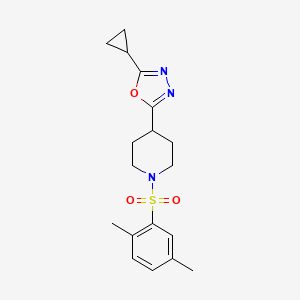

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2464632.png)
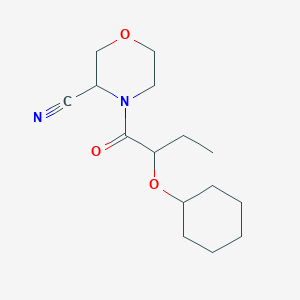

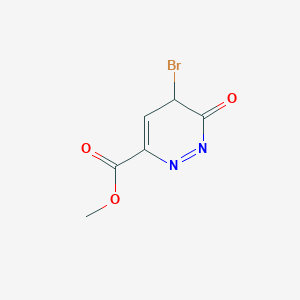
![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2464639.png)
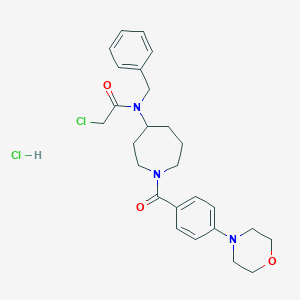
![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2464642.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2464644.png)
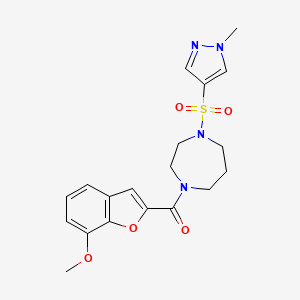
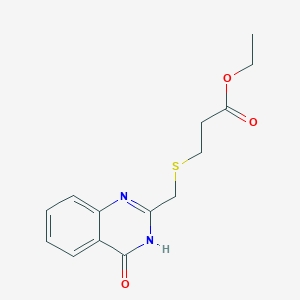

![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2464651.png)